molecular formula C7H7IO B2524084 5-Iodo-2-methylphenol CAS No. 183803-06-7

5-Iodo-2-methylphenol

Cat. No.: B2524084
CAS No.: 183803-06-7
M. Wt: 234.036
InChI Key: VVVBRLLERZUWBH-UHFFFAOYSA-N
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Description

5-Iodo-2-methylphenol is an organic compound with the molecular formula C7H7IO It is a derivative of phenol, where the hydrogen atom at the fifth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodo-2-methylphenol can be synthesized through the direct iodination of 2-methylphenol (o-cresol). The reaction typically involves the use of iodine and an oxidizing agent such as sodium hypochlorite in an aqueous alcohol solvent . The reaction conditions must be carefully controlled to ensure the selective iodination at the fifth position of the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form 2-methylphenol.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 2-methylphenol derivatives with various functional groups.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: 2-Methylphenol.

Scientific Research Applications

5-Iodo-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its iodine substituent makes it a useful starting material for various coupling reactions.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methylphenol depends on its specific application. In general, the phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

    2-Iodophenol: Similar structure but lacks the methyl group at the second position.

    4-Iodo-2-methylphenol: Iodine atom is at the fourth position instead of the fifth.

    2-Methylphenol (o-Cresol): Lacks the iodine substituent.

Uniqueness: 5-Iodo-2-methylphenol is unique due to the combination of the iodine and methyl substituents on the phenol ring

Properties

IUPAC Name

5-iodo-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVBRLLERZUWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183803-06-7
Record name 5-iodo-2-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10 g of 5-amino 2-methyl phenol is dissolved in a solution of 150 ml of water, 100 ml of THF and 6 ml of concentrated sulphuric acid. The resultant solution is cooled down to 0° C. A solution of 5.6 g of sodium nitrite in 30 ml of water is added dropwise at 0° C. over 40 minutes. Next the suspension obtained is agitated for 30 minutes at 0° C. and 17.5 g of potassium iodide in 70 ml of water and 200 mg of powdered metallic copper are added. The temperature is left to rise to 20° C. over 30 minutes and agitation is maintained for one hour at this temperature. The reaction medium is poured into water and extraction is carried out with ethyl acetate. The organic phases are collected, dried over magnesium sulphate and evaporated under reduced pressure. The residual oil is chromatographed, eluting with a heptane-ethyl acetate mixture (1-1), in order to give 9.7 g of 5-iodo 2-methyl phenol. M.p.=60° C.
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10 g
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150 mL
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100 mL
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6 mL
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copper
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Synthesis routes and methods II

Procedure details

A solution of 5-amino-O-cresol (10.0 g, 81 mmol) (Aldrich) in a mixture of tetrahydrofuran (100 mL), water (150 mL) and concentrated sulfuric acid (6 mL, 0.11 mmol) was cooled in an ice-water bath. A solution of sodium nitrite (5.6 g, 81 mmol) in water (30 mL) was added dropwise over 30 minutes. Mixture was stirred with cooling for another 30 minutes. (A suspension formed). Powder copper metal (200 mg, 3 mmol) was added followed by a solution of potassium iodide (17.5 g, 0.11 mmol) in water (70 mL). Mixture was allowed to warm to room temperature and stirred for 90 minutes then poured into water (200 mL). Mixture was extracted with ethyl acetate (2×400 mL). Organic layers were washed with water (400 mL) and brine (400 mL), then combined, dried (MgSO4), filtered and concentrated. Residue was purified by flash chromatography (Biotage 75 L, hexanes-dichloromethane 2:3 as solvent). Pure fractions were combined and material recrystallized from hexanes to give 5-iodo-2-methyl-phenol as white needles in 2 crops. (Yield 10.08 g, 53.0%).
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10 g
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reactant
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100 mL
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150 mL
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solvent
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5.6 g
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reactant
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30 mL
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70 mL
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solvent
Reaction Step Four
Name
copper
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200 mg
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Reaction Step Five
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Quantity
200 mL
Type
solvent
Reaction Step Six

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